molecular formula C13H6ClF2N3 B11067682 1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11067682
M. Wt: 277.65 g/mol
InChI Key: ZRMURZLAKFYTGW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the fusion of a cyanomethyl derivative with acetoacetic ester in the presence of ammonium acetate at elevated temperatures (140-150°C). This reaction yields 7,8-difluoro-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile with a yield of 74%

Chemical Reactions Analysis

1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is primarily used in scientific research due to its unique chemical structure and properties. Its applications include:

Comparison with Similar Compounds

1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other fluorine-containing benzimidazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of fluorine atoms in these compounds often enhances their biological activity and stability .

Properties

Molecular Formula

C13H6ClF2N3

Molecular Weight

277.65 g/mol

IUPAC Name

1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C13H6ClF2N3/c1-6-2-12(14)19-11-4-9(16)8(15)3-10(11)18-13(19)7(6)5-17/h2-4H,1H3

InChI Key

ZRMURZLAKFYTGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC(=C(C=C3N2C(=C1)Cl)F)F)C#N

solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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